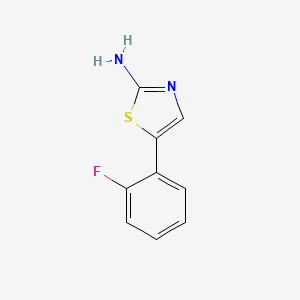

5-(2-Fluorophenyl)-1,3-thiazol-2-amine

説明

5-(2-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group at the 5-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency. Additionally, solvent recycling and purification steps are implemented to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

5-(2-Fluorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Amino-substituted or thio-substituted derivatives.

科学的研究の応用

Synthesis and Structural Variants

The synthesis of 5-(2-fluorophenyl)-1,3-thiazol-2-amine involves several methods that allow for the introduction of various substituents to enhance biological activity. For instance, derivatives of thiazole can be synthesized through cyclization reactions involving isothiocyanates and amines under specific conditions. The structural modifications can significantly influence the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including resistant strains of bacteria and fungi. For example, compounds with thiazole scaffolds have shown efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The presence of electron-withdrawing groups like fluorine has been correlated with enhanced antibacterial potency .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can improve selectivity and potency against tumor cells . For instance, certain derivatives have shown significant apoptotic activity in cancer cell lines compared to standard treatments like erlotinib .

Anti-inflammatory Effects

The compound's ability to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), has been documented. In vitro studies have highlighted its potential as an anti-inflammatory agent by suppressing leukotriene synthesis, which is crucial in asthma and other inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study evaluating a series of thiazole derivatives found that compounds with specific substitutions exhibited strong antibacterial effects against both planktonic and biofilm forms of Staphylococcus species. The most active compounds were identified as having halogen substituents, which enhanced their interaction with bacterial targets .

Case Study: Anticancer Evaluation

In another study focusing on the anticancer properties of thiazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Potential Therapeutic Applications

Given the promising results from various studies, this compound could be further explored for:

- Development of New Antibiotics: With rising antibiotic resistance, thiazole derivatives may serve as templates for novel antimicrobial agents.

- Cancer Therapeutics: The ability to induce apoptosis in cancer cells positions these compounds as potential candidates for cancer treatment.

- Anti-inflammatory Drugs: Targeting inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 5-(2-Fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the thiazole ring provides structural stability. The amine group can form hydrogen bonds with active site residues, contributing to the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Similar Compounds

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde

- 2-(2-Fluorophenyl)-2-oxoethylpropanedinitrile

Uniqueness

5-(2-Fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other heterocycles like pyrroles or oxazoles. The fluorophenyl group enhances its lipophilicity and binding affinity to biological targets, making it a valuable scaffold in drug design and development.

生物活性

5-(2-Fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in numerous biologically active molecules. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity to various biological targets, making it a valuable scaffold in drug design.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Chronic Myeloid) | 0.06 | Potent DHFR inhibitor |

| HepG2 (Liver) | Variable | Induces cell cycle arrest at G2/M phase |

| A549 (Lung) | Moderate | Inhibits tubulin polymerization |

In a study focusing on 2-aminothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. This compound has shown effectiveness against a range of microorganisms:

| Microorganism | Activity |

|---|---|

| E. coli | Inhibition observed |

| S. aureus | Moderate activity |

| C. albicans | Effective against biofilm formation |

Research indicates that compounds with thiazole moieties often exhibit both antimicrobial and anti-biofilm activities .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented. In vitro studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages . This suggests its utility in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as a mixed-type inhibitor for certain enzymes, including cholinesterases .

- Tubulin Interaction : It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Study 1: Anticancer Evaluation

A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against K562 cells. The results indicated that modifications at the fifth position significantly influenced cytotoxicity, with the fluorinated compounds showing enhanced activity .

Study 2: Antimicrobial Assessment

A comparative study was conducted on various thiazole derivatives against common pathogens. The findings revealed that this compound exhibited superior activity against biofilm-forming strains compared to non-fluorinated analogs .

特性

IUPAC Name |

5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTBWNUGNJHAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439573 | |

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025927-65-4 | |

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。